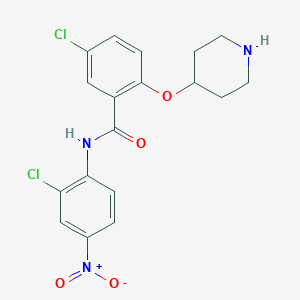![molecular formula C12H12BrIN2 B8125106 4-Bromo-3-iodo-1-cyclopentyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8125106.png)
4-Bromo-3-iodo-1-cyclopentyl-1H-pyrrolo[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3-iodo-1-cyclopentyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with bromine, iodine, and a cyclopentyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-iodo-1-cyclopentyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyclopentyl group: This step often involves alkylation reactions using cyclopentyl halides.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
化学反应分析
Types of Reactions
4-Bromo-3-iodo-1-cyclopentyl-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Suzuki-Miyaura coupling: This reaction typically involves palladium catalysts and boronic acids under basic conditions.
Major Products Formed
Substitution products: Depending on the nucleophile used, products can include azides, thiocyanates, or other substituted derivatives.
Coupling products: These include biaryl compounds formed through the coupling of the pyrrolo[2,3-b]pyridine core with various aryl or alkyl groups.
科学研究应用
4-Bromo-3-iodo-1-cyclopentyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal chemistry: It serves as a scaffold for the development of kinase inhibitors, particularly targeting fibroblast growth factor receptors (FGFRs).
Chemical biology: The compound can be used to study the biological functions of FGFRs and their role in cell signaling pathways.
Material science: Its unique structure may be explored for the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-Bromo-3-iodo-1-cyclopentyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as FGFRs. The compound inhibits the kinase activity of FGFRs by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream signaling proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar halogen substitutions but without the cyclopentyl group.
Pyrrolopyrazine derivatives: These compounds share a similar pyrrole-based core and exhibit a range of biological activities, including antimicrobial and kinase inhibitory properties.
Uniqueness
4-Bromo-3-iodo-1-cyclopentyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and iodine atoms, as well as the cyclopentyl group. These structural features contribute to its distinct chemical reactivity and potential as a versatile scaffold in drug discovery .
属性
IUPAC Name |
4-bromo-1-cyclopentyl-3-iodopyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrIN2/c13-9-5-6-15-12-11(9)10(14)7-16(12)8-3-1-2-4-8/h5-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMIFNDGBPREAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C3=C(C=CN=C32)Br)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(5-Bromo-pyridin-3-yl)-phenyl-methyl]-carbamic acid tert-butyl ester](/img/structure/B8125031.png)




![tert-butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate](/img/structure/B8125082.png)





![4-Bromo-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8125140.png)
